molecular formula C17H10ClNO4 B5887878 1-naphthyl 2-chloro-4-nitrobenzoate

1-naphthyl 2-chloro-4-nitrobenzoate

Cat. No. B5887878
M. Wt: 327.7 g/mol
InChI Key: DWGGFIXIPXJJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-naphthyl 2-chloro-4-nitrobenzoate is a chemical compound used in scientific research. It is a member of the benzoate family and is commonly referred to as NCNB. NCNB has been used in a variety of studies due to its unique properties and ability to interact with biological systems.

Mechanism of Action

NCNB works by binding to the active site of esterases, which prevents the substrate from binding. The inhibition of esterase activity leads to the accumulation of esters in the system, which can have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The accumulation of esters in the system can lead to changes in cellular signaling pathways and gene expression. NCNB has been shown to affect the activity of enzymes involved in lipid metabolism, which can impact the regulation of inflammation and oxidative stress. Additionally, NCNB has been shown to have anti-cancer properties, which may be due to its ability to inhibit esterase activity.

Advantages and Limitations for Lab Experiments

NCNB is a useful tool for studying the role of esterases in biological systems. It is a relatively simple compound to synthesize and can be easily purified. However, there are limitations to its use. NCNB is not specific to esterases and can inhibit other enzymes that have similar active sites. Additionally, the accumulation of esters in the system can have unintended effects on cellular signaling pathways.

Future Directions

There are a variety of future directions for NCNB research. One potential area of study is the development of more specific inhibitors of esterases. Additionally, the use of NCNB in cancer research could be further explored to determine its potential as a therapeutic agent. Finally, the impact of NCNB on cellular signaling pathways and gene expression could be further investigated to better understand its physiological effects.
In conclusion, NCNB is a valuable tool for scientific research due to its ability to inhibit esterase activity. Its unique properties make it a useful compound for studying the mechanism of action of enzymes and proteins. While there are limitations to its use, there are also a variety of future directions for NCNB research that could lead to new discoveries in the field of biochemistry and molecular biology.

Synthesis Methods

NCNB can be synthesized by reacting 1-naphthol with 2-chloro-4-nitrobenzoyl chloride in the presence of a base. The reaction produces a yellow crystalline powder that is purified through recrystallization. The purity of the compound can be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

NCNB has been used in a variety of scientific research applications, including studying the mechanism of action of enzymes and proteins. NCNB is known to inhibit the activity of esterases, which are enzymes that catalyze the hydrolysis of esters. By inhibiting esterase activity, NCNB can be used to study the role of esterases in biological systems.

properties

IUPAC Name

naphthalen-1-yl 2-chloro-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClNO4/c18-15-10-12(19(21)22)8-9-14(15)17(20)23-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGGFIXIPXJJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalen-1-yl 2-chloro-4-nitrobenzoate

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